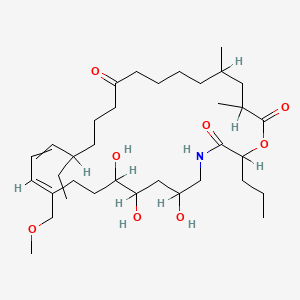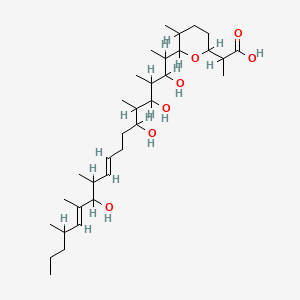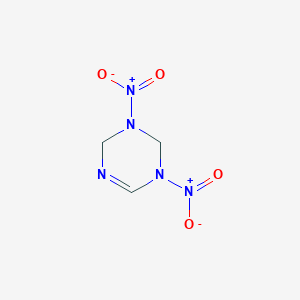
1,3-Dinitro-1,2,3,4-tetrahydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dinitro-1,2,3,4-tetrahydro-1,3,5-triazine is a nitro-1,3,5-triazine.
Scientific Research Applications
Kinetic and Mechanistic Studies
- Nitrosative Cleavage in Synthesis : A study by Bonner, Hancock, and Roberts (1974) investigates the kinetics of formation of 1,3-dinitro-5-nitrosoperhydro-1,3,5-triazine, a derivative of RDX. This research highlights the significance of ion pair attack in the nitrosative cleavage of RDX derivatives, a critical process in energetic material synthesis (Bonner, Hancock, & Roberts, 1974).
Energetic Material Design and Performance
- Novel Energetic Compounds : He et al. (2015) explore the design of novel polynitro-substituted tetrazolotriazine-based compounds with exceptional detonation properties, demonstrating potential applications in high-performance explosives (He et al., 2015).
- Physicochemical Properties of Derivatives : Keshavarz, Esmailpoor, and Tehrani (2010) evaluate the properties of new derivatives of dinitro triazolyl triazine. These compounds show promise as high-nitrogen organic explosives and oxidizers in solid propellants due to their good oxygen balance and specific impulses (Keshavarz, Esmailpoor, & Tehrani, 2010).
Environmental and Biodegradation Studies
- Biodegradation Pathways : McCormick, Cornell, and Kaplan (1981) present a scheme for the anaerobic biodegradation of RDX, revealing the formation of various intermediates, highlighting the environmental impact and degradation pathways of RDX (McCormick, Cornell, & Kaplan, 1981).
- Degradation using Nanoparticles : Naja et al. (2008) explore the degradation of RDX using zerovalent iron nanoparticles, presenting a method with potential for remediating contaminated soil and water (Naja et al., 2008).
Synthesis and Thermal Behavior
- Synthesis of Energetic Materials : Dharavath and Shreeve (2018) discuss a safer synthesis route for high-performance insensitive energetic materials based on 3,5-bis(dinitromethyl)-1,2,4-triazole and its salts, which offer properties superior to RDX (Dharavath & Shreeve, 2018).
Novel Energetic Compounds and Their Properties
- Stable and Insensitive Explosives : Kumar et al. (2017) synthesize a fused-ring conjugated energetic molecule with properties approaching those of RDX, but with higher thermal stability and lower sensitivity (Kumar, Imler, Parrish, & Shreeve, 2017).
Theoretical Studies and Modeling
- Density Functional Theory Analysis : Batyrev, Byrd, and Sausa (2022) combine experimental and modeling techniques to study an energetic compound structurally related to RDX, offering insights into its vibrational and electronic structure (Batyrev, Byrd, & Sausa, 2022).
Biodegradation Intermediates Analysis
- Analysis of Biodegradation Intermediates : Zhang et al. (2005) develop a method for the determination of biodegradation intermediates of RDX in soils, contributing to environmental monitoring efforts (Zhang, Pan, Cobb, & Anderson, 2005).
properties
Product Name |
1,3-Dinitro-1,2,3,4-tetrahydro-1,3,5-triazine |
|---|---|
Molecular Formula |
C3H5N5O4 |
Molecular Weight |
175.1 g/mol |
IUPAC Name |
1,3-dinitro-2,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C3H5N5O4/c9-7(10)5-1-4-2-6(3-5)8(11)12/h1H,2-3H2 |
InChI Key |
VYWPLBFUPOGEQG-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CN(CN1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



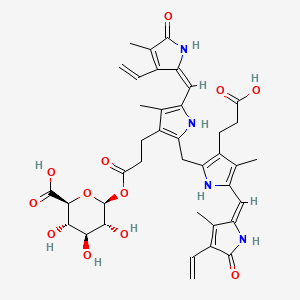
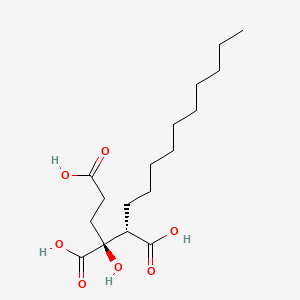

![4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B1237549.png)
![N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1237550.png)
![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)



![[2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone](/img/structure/B1237558.png)

